N-(2-{[(furan-2-yl)methyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide
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Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “N-[2-(furan-2-ylmethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide”, furan derivatives have been synthesized using various methods. For instance, N-(Furan-2-ylmethyl)furan-2-carboxamide and furan-2-ylmethyl furan-2-carboxylate were produced using 2-furoic acid, furfurylamine, and furfuryl alcohol .Scientific Research Applications
Synthesis and Reactivity
N-[2-(furan-2-ylmethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide and related compounds have been synthesized and studied for their reactivity in organic chemistry. For instance, compounds involving furan-2-carboxamide structures have been synthesized through reactions involving coupling and electrophilic substitution. These reactions have enabled the creation of diverse molecular architectures, indicating the utility of such compounds in synthetic organic chemistry and the development of novel materials (Aleksandrov & El’chaninov, 2017).
Biological Activities
Research into derivatives of furan-carboxamide has shown promising biological activities. Specific studies have evaluated the antibacterial, antiurease, and antioxidant properties of synthesized compounds. For example, certain 1,2,4-triazole derivatives exhibited significant antiurease and antioxidant activities, highlighting the potential of furan-carboxamide derivatives in developing new therapeutic agents (Sokmen et al., 2014).
Antimicrobial Properties
The antimicrobial properties of N-(4-bromophenyl)furan-2-carboxamide and its analogues have been investigated, showing efficacy against drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. This indicates the potential application of such compounds in addressing the challenge of antibiotic resistance (Siddiqa et al., 2022).
Environmental and Industrial Applications
Furan carboxylic acids, closely related to the compound , have been produced using biocatalysts for applications in various industries. This research demonstrates the role of furan derivatives in sustainable chemical production, potentially contributing to eco-friendly manufacturing processes (Zhang et al., 2020).
Properties
IUPAC Name |
N-[2-(furan-2-ylmethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O6S/c18-15(11-3-4-13-14(8-11)23-10-22-13)16-5-7-24(19,20)17-9-12-2-1-6-21-12/h1-4,6,8,17H,5,7,9-10H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVQUZHBPJCGOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCS(=O)(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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